molecular formula C4H11NO2S B2547082 2-Methylpropane-1-sulfonamide CAS No. 60199-80-6

2-Methylpropane-1-sulfonamide

Cat. No. B2547082
CAS RN: 60199-80-6
M. Wt: 137.2
InChI Key: IWEYZXWPWNBRLG-UHFFFAOYSA-N
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Description

2-Methylpropane-1-sulfonamide, also known as mesylamide, is a chemical compound commonly used in organic synthesis as a mild nucleophile and base. It is a white crystalline solid with a molecular formula of C4H9NO2S and a molecular weight of 147.19 g/mol. Mesylamide is a versatile reagent that has various applications in scientific research, including drug discovery and development, organic synthesis, and biochemistry.

Scientific Research Applications

Applications in Polymerization and Materials Science

2-Methylpropane-1-sulfonamide and its derivatives are used extensively in polymerization processes. For instance, 2-acrylamido-2-methylpropane sulfonic acid (AMPS), a derivative, is utilized in the homopolymers or copolymers for various applications, including oil-gas exploitation, water treatment, coatings, biological drugs, and engineering materials. These polymers demonstrate properties like heat resistance, salt tolerance, and shear resistance, which are crucial in complex oil-gas field exploitations (Zhang Hong, 2006).

Furthermore, the use of reversible addition fragmentation chain transfer (RAFT) polymerization to prepare well-defined homopolymers and block copolymers of AMPS® and other comonomers, such as N-hydroxyethyl acrylamide (HEAm) or 4-acryloylmorpholine (NAM), highlights its versatility. These copolymers find applications across various industrial fields (Bray et al., 2017).

Chemical Synthesis and Catalysis

This compound derivatives also play a significant role in chemical synthesis and catalysis. A study on C2-symmetric bis(sulfonamide)-cyclohexane-1,2-diamine-RhCp∗ complex and its application in the asymmetric transfer hydrogenation (ATH) of ketones in water is an example. This complex allows for high enantioselectivity and yield in the reduction of aromatic ketones, demonstrating its utility in organic synthesis (Cortez et al., 2006).

Environmental and Analytical Applications

In environmental and analytical science, derivatives of this compound are employed for various purposes. For instance, sulfonamides have been studied for their interaction with plasmid DNA, revealing insights into their mechanism of action in biological systems (Bilbao-Ramos et al., 2012). Additionally, the synthesis and evaluation of ionic liquids immobilized on silica surfaces for solid-phase extraction in sulfonamide determination indicate their importance in enhancing analytical methodologies (Silva & Lanças, 2018).

Miscellaneous Applications

Other notable applications include the development of humidity sensors composed of microporous films of polyethylene-graft-poly-(2-acrylamido-2-methylpropane sulfonate), indicating the potential of these compounds in the creation of sensitive and stable environmental sensors (Sakai et al., 1987).

Biochemical Analysis

Biochemical Properties

2-Methylpropane-1-sulfonamide interacts with various enzymes and proteins in biochemical reactions. It is used in the synthesis of amines, acting as a chiral auxiliary . This means it can control the stereochemistry of the product formed in a reaction, which is crucial in the production of pharmaceuticals and other biologically active compounds .

Cellular Effects

Sulfonamides, a class of compounds to which this compound belongs, are known to have bacteriostatic effects . They inhibit the growth of bacteria by interfering with the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a chiral auxiliary in the synthesis of amines . It can control the stereochemistry of the product, ensuring the correct spatial arrangement of atoms. This is crucial in the synthesis of biologically active compounds, where the spatial arrangement can significantly affect the compound’s activity .

Dosage Effects in Animal Models

Sulfonamides, a class of compounds to which this compound belongs, are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .

Metabolic Pathways

It is known that sulfonamides undergo phase I and phase II metabolic reactions . Phase I reactions introduce a hydrophilic group in the drug molecules, and phase II reactions increase the water solubility of the drug by conjugation of subgroups .

Transport and Distribution

Sulfonamides, a class of compounds to which this compound belongs, are distributed throughout the body .

Subcellular Localization

The localization of proteins within a cell can be determined using techniques such as high-resolution organellar maps with label-free quantification (LFQ) and high-throughput organellar maps with TMT-based multiplexing .

properties

IUPAC Name

2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEYZXWPWNBRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60199-80-6
Record name 2-methylpropane-1-sulfonamide
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